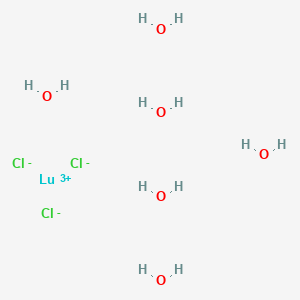

Lutetium(3+);trichloride;hexahydrate

Vue d'ensemble

Description

It forms hygroscopic white monoclinic crystals and is known for its high solubility in water . This compound is part of the rare earth elements and has significant applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lutetium(3+);trichloride;hexahydrate can be synthesized through the reaction of lutetium oxide (Lu₂O₃) with hydrochloric acid (HCl). The reaction typically involves dissolving lutetium oxide in concentrated hydrochloric acid, followed by crystallization to obtain the hexahydrate form .

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The process includes the purification of lutetium oxide, followed by its reaction with hydrochloric acid under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Dehydration to Anhydrous LuCl₃

The hexahydrate is converted to anhydrous LuCl₃ using thionyl chloride (SOCl₂):

This method ensures high purity and avoids oxide formation .

Formation of Porphyrin Complexes

LuCl₃·6H₂O reacts with meso-tetraphenylporphyrin (TPP) in 1,2,4-trichlorobenzene at 285°C under inert conditions:

The product, [Lu-TPP]Cl, is isolated in 29% yield after column chromatography .

Metallic Lutetium Production

Anhydrous LuCl₃ is reduced with calcium at high temperatures:

This reaction requires temperatures above 700°C and argon atmosphere to prevent oxidation .

Hydrolysis in Aqueous Solutions

In water, LuCl₃·6H₂O dissociates into the aqua ion , which hydrolyzes above pH 5.7:

This pH-dependent behavior influences its solubility and biological interactions .

Catalytic Activity

LuCl₃·6H₂O acts as a Lewis acid catalyst in organic reactions, such as aldol condensations and Diels-Alder reactions. For example, it enhances the nitroso Diels-Alder reaction efficiency by 40% compared to traditional catalysts .

Biological and Medical Relevance

Applications De Recherche Scientifique

Medical Imaging

Overview:

Lutetium(III) chloride hexahydrate is primarily utilized in the production of radiopharmaceuticals, especially for diagnostic imaging techniques like positron emission tomography (PET). Its ability to form stable complexes with radioisotopes enhances the precision of cancer detection.

Case Study:

A comprehensive review highlighted the use of Lutetium-177, a radioactive isotope derived from lutetium compounds, in targeted radiotherapy for neuroendocrine tumors and prostate cancer. The compound's unique properties allow for effective delivery of therapeutic agents in biological systems, improving treatment outcomes .

| Application | Details |

|---|---|

| Radiopharmaceuticals | Used in PET scans for enhanced cancer detection. |

| Targeted Therapy | Lutetium-177 used for treating specific types of tumors. |

Materials Science

Overview:

In materials science, Lutetium(III) chloride hexahydrate serves as a precursor for synthesizing luminescent materials such as phosphors used in light-emitting diodes (LEDs). Its unique luminescent properties contribute to the development of brighter and more energy-efficient lighting solutions.

Data Table:

| Material | Function | Properties Enhanced |

|---|---|---|

| Phosphors | Used in LED technology | Brightness and energy efficiency |

| Ceramics | Additive for improved mechanical properties | Strength and thermal stability |

Catalysis

Overview:

Lutetium(III) chloride hexahydrate acts as a catalyst in various organic synthesis reactions, improving reaction rates and yields. This application is particularly beneficial in the pharmaceutical industry for drug development.

Case Study:

Research has demonstrated that using Lutetium(III) chloride hexahydrate as a catalyst in polymerization reactions can significantly enhance product yields compared to traditional catalysts .

| Reaction Type | Catalyst Role | Outcome |

|---|---|---|

| Organic Synthesis | Catalyzes reactions to improve yields | Higher efficiency in drug synthesis |

| Polymerization | Enhances reaction rates | Increased production rates |

Quantum Computing

Overview:

Recent studies have explored the potential applications of Lutetium(III) chloride hexahydrate in quantum computing. Its unique electronic properties make it a candidate for developing qubits, the fundamental units of quantum information.

Research Findings:

Investigations into its interaction with other rare earth elements indicate potential synergistic effects that could enhance material properties relevant to quantum technologies .

| Application Area | Potential Use | Significance |

|---|---|---|

| Quantum Computing | Development of qubits | Advancement in quantum technologies |

Mécanisme D'action

The mechanism of action of lutetium(3+);trichloride;hexahydrate varies depending on its application. In medical imaging, it acts as a contrast agent by enhancing the visibility of internal structures. In targeted radiotherapy, lutetium-177 emits beta particles that destroy cancer cells by damaging their DNA . The molecular targets and pathways involved include the interaction with cellular components and the induction of oxidative stress in cancer cells .

Comparaison Avec Des Composés Similaires

Lutetium(3+);trichloride;hexahydrate can be compared with other rare earth chlorides such as:

Yttrium(3+);trichloride;hexahydrate (YCl₃·6H₂O): Similar in structure but used more extensively in materials science.

Ytterbium(3+);trichloride;hexahydrate (YbCl₃·6H₂O): Known for its applications in laser technology.

Thulium(3+);trichloride;hexahydrate (TmCl₃·6H₂O): Used in specialized medical and industrial applications.

This compound is unique due to its specific applications in targeted radiotherapy and bioimaging, which are not as prevalent with other similar compounds .

Activité Biologique

Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) is a rare earth compound that has gained attention in various scientific fields, particularly in medicine and materials science. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : LuCl₃·6H₂O

- Molecular Weight : 389.42 g/mol

- CAS Number : 15230-79-2

- Appearance : Colorless crystalline powder

- Solubility : Soluble in water

Biological Activity

Lutetium(III) chloride hexahydrate exhibits several biological activities, primarily attributed to its role in radiopharmaceuticals and its potential therapeutic applications.

Radiopharmaceutical Applications

Lutetium isotopes, particularly Lutetium-177 (Lu), are used in targeted radionuclide therapy (TRNT) for treating various cancers, including metastatic prostate cancer. The therapeutic efficacy of Lu is due to its beta-emitting properties, which allow for localized treatment of tumors while minimizing damage to surrounding healthy tissues.

Key Findings :

- Targeted Therapy : Lu is effective in treating neuroendocrine tumors when conjugated with peptide receptor radionuclide therapy (PRRT) .

- Dosimetry Studies : Research indicates that Lu provides favorable dosimetry profiles, allowing for effective tumor targeting while reducing systemic exposure .

Toxicological Profile

The safety profile of Lutetium(III) chloride hexahydrate has been assessed in various studies. According to the Material Safety Data Sheet (MSDS), it is not classified as a hazardous substance under current regulations. However, acute toxicity data remains limited, necessitating further investigation into its long-term effects and potential bioaccumulation .

Case Studies

- Case Study on Cancer Treatment :

- Development of Therapeutic Formulations :

Applications Beyond Medicine

Lutetium(III) chloride hexahydrate is not only significant in medical applications but also plays a crucial role in materials science:

- Catalyst in Chemical Reactions : It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

- Optical Materials : Used in the production of phosphors and laser materials due to its luminescent properties.

Summary Table of Biological Activities and Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Targeted radionuclide therapy using Lu | Effective against neuroendocrine tumors |

| Toxicological Safety | Limited acute toxicity data available | Not classified as hazardous |

| Catalysis | Catalyst for organic reactions | Enhances reaction rates |

| Optical Materials | Used in phosphors and lasers | Important for advanced optical applications |

Propriétés

IUPAC Name |

lutetium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNHYDCUXYED-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647794 | |

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15230-79-2 | |

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.